molecular formula C27H32N2O5S B5068770 Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B5068770
M. Wt: 496.6 g/mol
InChI Key: SNMYHHLEXGMFDX-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane, thiophene, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The adamantane group provides structural stability, while the thiophene and methoxyphenyl groups can interact with biological molecules through various pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral compound similar to amantadine.

Uniqueness

Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5S/c1-4-34-25(31)21-15(2)22(23(30)28-19-7-5-6-8-20(19)33-3)35-24(21)29-26(32)27-12-16-9-17(13-27)11-18(10-16)14-27/h5-8,16-18H,4,9-14H2,1-3H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMYHHLEXGMFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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